molecular formula C11H16O3Si B096534 Trimethoxy(4-vinylphenyl)silane CAS No. 18001-13-3

Trimethoxy(4-vinylphenyl)silane

Cat. No.: B096534
CAS No.: 18001-13-3
M. Wt: 224.33 g/mol
InChI Key: LTQBNYCMVZQRSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trimethoxy(4-vinylphenyl)silane is an organosilicon compound with the molecular formula C11H16O3Si. It is characterized by the presence of a vinyl group attached to a phenyl ring, which is further bonded to a silicon atom through three methoxy groups. This compound is widely used in various industrial and research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Trimethoxy(4-vinylphenyl)silane can be synthesized through several methods. One common approach involves the hydrosilylation reaction, where a vinyl-substituted aromatic compound reacts with trimethoxysilane in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 100°C and atmospheric pressure .

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of fixed bed reactors and optimized reaction conditions, such as controlled temperature and pressure, enhances the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: Trimethoxy(4-vinylphenyl)silane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Trimethoxy(4-vinylphenyl)silane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of trimethoxy(4-vinylphenyl)silane primarily involves its ability to form strong covalent bonds with various substrates. The methoxy groups can undergo hydrolysis to form silanol groups, which can then react with hydroxyl groups on surfaces, leading to the formation of stable siloxane bonds. This property makes it an effective coupling agent in various applications .

Comparison with Similar Compounds

Uniqueness: Trimethoxy(4-vinylphenyl)silane is unique due to the presence of both vinyl and phenyl groups, which impart distinct reactivity and functionality. The vinyl group allows for polymerization reactions, while the phenyl group provides stability and compatibility with aromatic systems .

Properties

IUPAC Name

(4-ethenylphenyl)-trimethoxysilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O3Si/c1-5-10-6-8-11(9-7-10)15(12-2,13-3)14-4/h5-9H,1H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTQBNYCMVZQRSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](C1=CC=C(C=C1)C=C)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10575633
Record name (4-Ethenylphenyl)(trimethoxy)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10575633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18001-13-3
Record name (4-Ethenylphenyl)(trimethoxy)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10575633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trimethoxy(4-vinylphenyl)silane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Trimethoxy(4-vinylphenyl)silane
Reactant of Route 2
Reactant of Route 2
Trimethoxy(4-vinylphenyl)silane
Reactant of Route 3
Reactant of Route 3
Trimethoxy(4-vinylphenyl)silane
Reactant of Route 4
Reactant of Route 4
Trimethoxy(4-vinylphenyl)silane
Reactant of Route 5
Reactant of Route 5
Trimethoxy(4-vinylphenyl)silane
Reactant of Route 6
Reactant of Route 6
Trimethoxy(4-vinylphenyl)silane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.